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For researchers, scientists, and drug development professionals, accurately validating altered

splicing patterns is a critical step in understanding gene regulation, disease mechanisms, and

the efficacy of therapeutic interventions. While high-throughput methods like RNA-Sequencing

(RNA-Seq) provide a global view of splicing events, Reverse Transcription-Polymerase Chain

Reaction (RT-PCR) followed by sequencing remains the gold standard for confirmation. This

guide provides a detailed comparison of RT-PCR-based methods for validating altered splicing,

complete with experimental protocols and performance data.

Comparing the Alternatives: A Head-to-Head
Analysis
The choice of method for validating altered splicing patterns depends on the specific research

question, desired level of quantification, and available resources. Here, we compare the

primary RT-PCR-based techniques.
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e RT-PCR

(qPCR)
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of PCR

product
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fluorescent
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primer
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each

isoform,

can be

challenging

for

complex

splicing

patterns.
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[2]

Performance Data: RNA-Seq vs. RT-qPCR
A key application of RT-PCR is the validation of splicing events identified by RNA-Seq. Studies

have shown a strong correlation between the two methods, particularly when comparing fold-

change values of isoform expression.
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Platform/Method
Spearman Correlation with

RT-qPCR (Fold Change)
Notes

RNA-Seq (eXpress) 0.900

Demonstrated the strongest

concordance with RT-qPCR in

a comparative study.[3]

RNA-Seq (RSEM) 0.812 - 0.900

Another widely used RNA-Seq

quantification tool showing

high correlation.

Exon-Array (MMBGX) 0.836

A microarray-based method

also showing good correlation

with RT-qPCR.

This data underscores that while RNA-Seq is a powerful discovery tool, RT-qPCR provides

highly concordant and reliable validation of isoform-level expression changes.

Experimental Workflows and Protocols
To ensure robust and reproducible validation of altered splicing patterns, detailed and

optimized experimental protocols are essential.

Experimental Workflow: From RNA to Validated Splice
Variant
The overall workflow for validating an altered splicing event typically follows these steps:
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Altered Splicing Event Identified
(e.g., from RNA-Seq)

Need to confirm presence
of different isoforms?

Semi-quantitative RT-PCR

Yes

Need precise quantification
of isoform ratios?

No

Quantitative RT-PCR (qPCR)

Yes

Need to confirm the exact
sequence of the isoform?

No

RT-PCR with Sanger Sequencing

Yes

Validated Splicing Pattern

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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